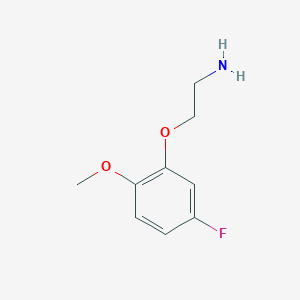

2-(5-Fluoro-2-methoxy-phenoxy)ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-(5-fluoro-2-methoxyphenoxy)ethanamine |

InChI |

InChI=1S/C9H12FNO2/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6H,4-5,11H2,1H3 |

InChI Key |

IJBZWNMACGOPAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 5 Fluoro 2 Methoxy Phenoxy Ethylamine

Established Synthetic Routes to the 2-Phenoxyethylamine (B128699) Core Structure

The 2-phenoxyethylamine scaffold is a common motif in a variety of biologically active molecules. Its synthesis has been approached through several classical and modern organic chemistry reactions, primarily revolving around the formation of the ether linkage and the introduction of the aminoethyl side chain.

Alkylation Strategies for Aryloxyethylamines

Direct alkylation of a phenol (B47542) with a suitable 2-aminoethyl halide or a protected equivalent represents a straightforward approach to the 2-phenoxyethylamine core. This method, a variation of the Williamson ether synthesis, typically involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an electrophilic ethylamine (B1201723) synthon.

Commonly employed alkylating agents include 2-bromoethylamine (B90993) hydrobromide and 2-chloroethylamine (B1212225) hydrochloride. The choice of base is crucial to the success of this reaction, with common options including alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and hydrides (e.g., NaH). The reaction conditions, such as solvent and temperature, are optimized to favor the desired O-alkylation over potential side reactions. A key challenge in this approach is the potential for over-alkylation of the resulting primary amine, leading to the formation of secondary and tertiary amine byproducts.

Reductive Amination Approaches

Reductive amination offers an alternative pathway to the 2-phenoxyethylamine core, starting from an aryloxyacetaldehyde. This two-step, often one-pot, process involves the initial formation of an imine or enamine intermediate through the reaction of the aldehyde with an amine source, such as ammonia (B1221849), followed by reduction to the corresponding amine. chemistrysteps.comwikipedia.orgharvard.edunih.govmasterorganicchemistry.comorganic-chemistry.org

The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the C=N bond of the imine in the presence of the starting aldehyde. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. harvard.edumasterorganicchemistry.com Catalytic hydrogenation over transition metal catalysts (e.g., Pd, Pt, Ni) is also a viable method. wikipedia.org A significant advantage of reductive amination is its ability to directly generate primary, secondary, or tertiary amines depending on the amine source used. wikipedia.org

Phthalimide-Mediated Gabriel-like Synthesis of Phenoxyethylamines

The Gabriel synthesis and its variations provide a robust and widely used method for the preparation of primary amines, effectively avoiding the over-alkylation issues associated with direct alkylation methods. chemistrysteps.comwikipedia.orgthermofisher.comnrochemistry.comlibretexts.org This multi-step sequence begins with the N-alkylation of potassium phthalimide (B116566) with a suitable 2-phenoxyethyl halide. chemistrysteps.comwikipedia.orgthermofisher.comnrochemistry.comlibretexts.org The phthalimide group acts as a protected form of a primary amine, preventing further alkylation.

The resulting N-(2-phenoxyethyl)phthalimide intermediate is then subjected to cleavage to release the desired primary amine. chemistrysteps.comwikipedia.orgthermofisher.comnrochemistry.comlibretexts.org This is traditionally achieved through acidic or basic hydrolysis, although milder conditions involving hydrazinolysis (the Ing-Manske procedure) are often preferred to avoid harsh reaction conditions that could affect other functional groups in the molecule. wikipedia.orgthermofisher.com A patent for the synthesis of 2-(2-methoxyphenoxy)ethylamine (B47019) describes a similar Gabriel-like process, highlighting its industrial applicability. google.com

Synthesis of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine: Specific Challenges and Adaptations

The synthesis of the specifically substituted this compound requires careful consideration of the regiochemical introduction of the fluorine atom onto the aromatic ring and the subsequent construction of the ethylamine side chain.

Regioselective Fluorination Strategies for the Aromatic Ring

The precise placement of the fluorine atom at the 5-position of the 2-methoxyphenol (guaiacol) ring is a critical step in the synthesis of the target molecule. wikipedia.orgprepchem.comsigmaaldrich.com The directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring play a significant role in the outcome of electrophilic aromatic substitution reactions. Both groups are ortho-, para-directing, which can lead to a mixture of isomers upon direct fluorination.

To achieve the desired regioselectivity, several strategies can be employed. One approach involves the use of specialized fluorinating agents that may exhibit steric or electronic preferences for the desired position. Another strategy is to introduce the fluorine atom at an earlier stage of the synthesis, on a precursor molecule where the directing groups favor the desired substitution pattern. Alternatively, a blocking group strategy can be utilized to temporarily occupy the more reactive positions, directing the fluorination to the desired site, followed by the removal of the blocking group. The development of regioselective fluorination methods is an active area of research. nih.govdntb.gov.uaresearchgate.netrsc.orgchemrxiv.org

Precursor Synthesis and Intermediate Transformations

The key precursor for the synthesis of this compound is 5-fluoro-2-methoxyphenol (B1362261). biosynth.com The synthesis of this precursor itself presents a significant challenge. Once obtained, this fluorinated phenol can be subjected to the general synthetic routes described in section 2.1.

For instance, in an alkylation approach , 5-fluoro-2-methoxyphenol would be reacted with a 2-haloethylamine. The electron-withdrawing nature of the fluorine atom might slightly decrease the nucleophilicity of the corresponding phenoxide, potentially requiring slightly more forcing reaction conditions compared to the non-fluorinated analogue.

In a reductive amination pathway , the synthesis would first require the preparation of (5-fluoro-2-methoxy-phenoxy)acetaldehyde. This can be achieved by the O-alkylation of 5-fluoro-2-methoxyphenol with a two-carbon electrophile containing a masked aldehyde functionality, followed by deprotection. The subsequent reductive amination would then proceed as previously described.

A Gabriel-like synthesis would involve the initial preparation of a 2-(5-fluoro-2-methoxy-phenoxy)ethyl halide. This intermediate can be synthesized by reacting 5-fluoro-2-methoxyphenol with a dihaloethane, such as 1-bromo-2-chloroethane, under basic conditions to favor mono-alkylation. The resulting halide is then used to alkylate potassium phthalimide, followed by hydrazinolysis to yield the final product. The presence of the fluoro and methoxy groups is generally well-tolerated in these subsequent steps.

Below is an interactive data table summarizing the key synthetic strategies and their considerations:

| Synthetic Strategy | Key Starting Materials | Key Intermediates | Advantages | Challenges |

| Alkylation | 5-Fluoro-2-methoxyphenol, 2-Haloethylamine | This compound | Direct, fewer steps | Potential for over-alkylation |

| Reductive Amination | (5-Fluoro-2-methoxy-phenoxy)acetaldehyde, Ammonia | Imine intermediate | Controlled formation of primary amine | Requires synthesis of the aldehyde precursor |

| Gabriel Synthesis | 5-Fluoro-2-methoxyphenol, 2-Halo-ethanol, Phthalimide | N-(2-(5-Fluoro-2-methoxy-phenoxy)ethyl)phthalimide | Avoids over-alkylation, clean product | Multi-step, requires protection/deprotection |

Derivatization Strategies of the this compound Scaffold

The reactivity of the this compound scaffold is primarily centered around its terminal primary amine and the phenoxy ring. The amine group readily undergoes reactions with electrophiles, while the aromatic ring can be modified through electrophilic substitution, influenced by the existing methoxy and fluoro substituents.

The primary amine of this compound is a key functional group for derivatization, readily participating in N-alkylation and N-acylation reactions to form a diverse range of derivatives.

N-Alkylation: A significant application of N-alkylation is in the synthesis of pharmacologically active compounds. For instance, this compound is a key intermediate in the preparation of potent α-blockers. In a notable example, it is reacted with a ketone, specifically 2-methoxy-5-(2-oxopropyl)benzenesulfonamide, under reductive amination conditions. This reaction, typically carried out in a solvent like methanol (B129727) with a reducing agent such as sodium cyanoborohydride, yields the corresponding secondary amine, 5-[2-[[2-(5-Fluoro-2-methoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide. The process involves the initial formation of a Schiff base between the amine and the ketone, which is then reduced in situ to the final alkylated product.

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reaction Type |

| This compound | 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide | Methanol, Sodium Cyanoborohydride | 5-[2-[[2-(5-Fluoro-2-methoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide | Reductive Amination (N-Alkylation) |

N-Acylation: The primary amine can also be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of stable amide derivatives. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of primary amines suggests that it would react efficiently with reagents like acetyl chloride or benzoyl chloride to yield the corresponding N-acetyl or N-benzoyl derivatives, respectively.

The phenoxy moiety of this compound contains two important substituents: a fluorine atom and a methoxy group. These groups direct the position of any subsequent electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The combined influence of these substituents will determine the regioselectivity of further substitutions.

Given the directing effects of the existing substituents (methoxy at position 2 and fluoro at position 5), electrophilic attack is most likely to occur at the positions ortho or para to the strongly activating methoxy group, that is, positions 3 and 1 (para to the ether linkage). However, steric hindrance from the adjacent groups will also play a significant role in determining the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation.

Functional group interconversions on the phenoxy moiety could involve, for example, the cleavage of the methyl ether of the methoxy group to yield a phenol. This transformation is typically achieved using strong acids like hydrogen bromide or Lewis acids such as boron tribromide. The resulting phenol could then be used for further derivatization, such as the formation of new ether linkages.

Optimization of Reaction Conditions and Process Chemistry Investigations

The efficiency and selectivity of the derivatization reactions of this compound are highly dependent on the reaction conditions. Process chemistry investigations focus on optimizing these parameters to ensure high yields, purity, and scalability.

For N-alkylation reactions, particularly reductive amination, several factors can be optimized. The choice of reducing agent is critical; while sodium borohydride is a common choice, milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they are more selective and can be used in protic solvents. The pH of the reaction medium is also crucial for the formation of the intermediate Schiff base.

Solvent selection plays a significant role in reaction outcomes. For instance, in the N-alkylation with 2-methoxy-5-(2-oxopropyl)benzenesulfonamide, methanol is an effective solvent. Other polar protic or aprotic solvents could also be explored to optimize solubility and reaction rates. Temperature and reaction time are also key parameters that are typically optimized to ensure complete reaction while minimizing the formation of byproducts.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for assigning the carbon-hydrogen framework of 2-(5-fluoro-2-methoxy-phenoxy)ethylamine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. The expected chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom on the aromatic ring, as well as the ether linkage and the ethylamine (B1201723) side chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. The carbon attached to the fluorine atom will exhibit a characteristic splitting due to C-F coupling.

Expected NMR Data:

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Methoxy (CH₃) | 3.8 - 4.0 | 55 - 60 |

| Methylene (CH₂-N) | 2.9 - 3.2 | 40 - 45 |

| Methylene (CH₂-O) | 4.0 - 4.3 | 65 - 70 |

| Aromatic CH (ortho to OCH₃) | 6.8 - 7.0 | 110 - 115 |

| Aromatic CH (ortho to F) | 6.6 - 6.8 | 100 - 105 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic CH (meta to F, OCH₃) | 6.9 - 7.1 | 115 - 120 |

| Aromatic C-O | 150 - 155 | |

| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | |

| Aromatic C-OCH₃ | 145 - 150 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions. 'd' denotes a doublet splitting pattern.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing the fluorine atom. alfa-chemistry.com The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift would be influenced by the presence of the methoxy and the phenoxy-ethylamine substituents. The typical chemical shift range for an aryl fluoride (B91410) is between -100 and -140 ppm relative to CFCl₃. alfa-chemistry.com The signal may appear as a triplet of doublets due to coupling with the ortho and meta protons on the aromatic ring.

2D NMR experiments are crucial for unambiguously assigning the complex structure of the molecule by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comepfl.ch For this compound, COSY would show correlations between the protons of the ethylamine side chain (CH₂-CH₂) and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. researchgate.netepfl.ch This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. researchgate.netepfl.ch This technique is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the phenoxy ring, the methoxy group, and the ethylamine side chain. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes. Key expected absorption bands for this compound would include:

N-H stretching of the primary amine (around 3300-3400 cm⁻¹)

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)

Aromatic C=C stretching (around 1500-1600 cm⁻¹)

Asymmetric and symmetric C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively)

C-F stretching (around 1100-1200 cm⁻¹)

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Studies on similar molecules like 2-(2-fluoro-phenyl)-ethylamine have utilized Raman spectroscopy to investigate conformational isomers. rsc.org For the title compound, Raman spectroscopy would be useful for observing the aromatic ring vibrations and the skeletal vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for phenoxy ethylamine derivatives include cleavage of the C-O ether bond and the C-C bond of the ethylamine side chain. The loss of the ethylamine group would result in a significant fragment ion. The presence of the fluorine and methoxy substituents on the aromatic ring would also influence the fragmentation pattern. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions of Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While no specific crystallographic data for this compound itself is readily available, analysis of its derivatives would reveal precise bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and its derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Currently, there is no publicly available scientific literature, research articles, or data repositories detailing the chiroptical spectroscopic analysis of this compound. The synthesis of this compound in a chiral, enantiomerically pure form has not been reported, nor have any studies on its specific rotation, circular dichroism (CD), or vibrational circular dichroism (VCD) spectra been published.

Therefore, a detailed discussion, including research findings and data tables related to the enantiomeric purity and absolute configuration of this compound, cannot be provided at this time. The application of chiroptical methods is contingent upon the successful asymmetric synthesis or chiral resolution of the compound, which has not yet been described in the scientific domain.

For chiroptical analysis to be conducted, the following steps would be hypothetically necessary:

Enantioselective Synthesis or Chiral Resolution: The compound would first need to be synthesized as individual enantiomers, or the racemic mixture would need to be separated into its constituent enantiomers using techniques such as chiral chromatography.

Circular Dichroism Spectroscopy: Once isolated, each enantiomer would be analyzed using a CD spectropolarimeter. This would involve measuring the differential absorption of left and right circularly polarized light over a range of wavelengths. The resulting CD spectrum would show positive or negative Cotton effects, which are characteristic of the chiral molecule's three-dimensional structure.

Determination of Absolute Configuration: The absolute configuration (i.e., the R or S designation) of the enantiomers could be determined by comparing the experimentally obtained CD spectra with theoretical spectra calculated using quantum chemical methods.

Enantiomeric Purity Assessment: Chiroptical methods can also be used to determine the enantiomeric excess (ee) of a sample by comparing the intensity of its CD signal to that of a pure enantiomer.

Without experimental data from such studies on this compound, any further discussion would be purely speculative and would not adhere to the requirement for scientifically accurate, research-based content.

Mechanistic Organic Chemistry: Reaction Pathways and Kinetics

Elucidation of Reaction Mechanisms in Phenoxyethylamine Synthesis

The formation of the ether linkage in 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine is typically achieved through nucleophilic substitution, where an oxygen nucleophile displaces a leaving group. The two most pertinent mechanistic pathways for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Williamson ether synthesis.

The primary route for synthesizing aryl ethers like the target compound, especially when starting with an activated aryl halide, is the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org In this pathway, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For the synthesis of this compound, a plausible route involves the reaction of 3,4-difluoroanisole (B48514) or a related activated fluoro-aromatic compound with a derivative of ethanolamine (B43304).

The SNAr mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile (e.g., the alkoxide derived from 2-aminoethanol) attacks the carbon atom bearing the leaving group (fluoride). This step is typically the rate-determining step. masterorganicchemistry.com The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.govnih.gov The negative charge is delocalized across the aromatic ring and is stabilized by electron-withdrawing groups. masterorganicchemistry.compressbooks.pub

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final ether product. The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is inverse to the order seen in SN2 reactions. wikipedia.orgresearchgate.net This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

An alternative, classical approach is the Williamson ether synthesis . wikipedia.orgbyjus.comscienceinfo.com This reaction involves the deprotonated form of 5-fluoro-2-methoxyphenol (B1362261) (a phenoxide) acting as a nucleophile to displace a halide or other suitable leaving group from an ethanolamine derivative (e.g., 2-chloroethylamine). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgscienceinfo.com The phenoxide ion performs a backside attack on the electrophilic carbon of the ethanolamine derivative, leading to the formation of the ether bond in a single, concerted step. byjus.com

Proton transfer is a fundamental process that plays a critical role in the synthesis of phenoxyethylamines. In both the SNAr and Williamson pathways, the nucleophilicity of the oxygen or nitrogen atom is significantly enhanced through deprotonation.

In the context of an SNAr reaction using 2-aminoethanol, a base is required to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile. This proton transfer step is crucial for initiating the attack on the aromatic ring. Similarly, in reactions involving amine nucleophiles, base catalysis can occur where the base assists in removing a proton from the amine in the transition state, thereby lowering the activation energy. chimia.ch

For the Williamson ether synthesis, the reaction is initiated by the deprotonation of the phenol (B47542) (5-fluoro-2-methoxyphenol) by a strong base (e.g., NaH, KOH) to form the corresponding phenoxide. jk-sci.commasterorganicchemistry.com This proton transfer step is essential as the neutral phenol is not sufficiently nucleophilic to displace the leaving group effectively. The resulting phenoxide is a much stronger nucleophile that can readily participate in the SN2 reaction. These proton transfer events are critical for generating the reactive species that drive the etherification forward.

Kinetic Studies of Key Synthetic Steps and Intermediates

The rate of the SNAr reaction is highly dependent on the stability of the intermediate Meisenheimer complex. The formation of this intermediate is generally the rate-determining step. masterorganicchemistry.com The stability, and therefore the rate of formation, is influenced by several factors:

Substituents on the Aromatic Ring: Electron-withdrawing groups (like the fluoro group and, to a lesser extent, the methoxy (B1213986) group's inductive effect) ortho or para to the leaving group stabilize the negative charge of the Meisenheimer complex through resonance or induction, thereby increasing the reaction rate. masterorganicchemistry.compressbooks.pub

The Nucleophile: The strength of the nucleophile affects the rate of the initial attack.

The Leaving Group: The nature of the leaving group influences the rate of the second step (elimination). However, since the first step is usually rate-limiting, the C-F bond strength is less critical than its ability to activate the ring for attack. masterorganicchemistry.com

The table below, based on principles from analogous systems, illustrates the expected qualitative effects of reaction parameters on the reaction rate. researchgate.net

Studies on related systems have determined activation energies, which decrease in more polar solvents, confirming the charge-separated nature of the transition state leading to the Meisenheimer complex. researchgate.net

Investigation of By-product Formation and Selectivity Control

In the synthesis of this compound, several side reactions can occur, leading to the formation of by-products. Controlling the selectivity of the desired reaction is a key synthetic challenge.

One major issue is the ambident nucleophilic nature of ethanolamine, which possesses both a hydroxyl and an amino group. This can lead to competition between O-arylation and N-arylation. Generally, under basic conditions, the hydroxyl group is more readily deprotonated to form the more nucleophilic alkoxide, favoring O-arylation. However, reaction conditions must be carefully controlled to prevent N-arylation.

In syntheses starting from monoethanolamine, side reactions can also include the formation of piperazine (B1678402) derivatives through dimerization or further reaction with the starting materials. mdpi.comscispace.com If the Williamson ether synthesis approach is used with a sterically hindered alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene by-product. jk-sci.comchemistrytalk.org

Selectivity can be controlled by several factors:

Choice of Base: Using a base that selectively deprotonates the hydroxyl group over the amine, such as NaH, can enhance O-arylation selectivity.

Protecting Groups: Temporarily protecting the amine functionality of ethanolamine allows the hydroxyl group to react selectively, after which the protecting group can be removed.

Reaction Conditions: Temperature, solvent, and the stoichiometry of reactants can be optimized to favor the desired pathway and minimize by-product formation. For instance, lower temperatures often favor the desired substitution over elimination or side reactions. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 5 Fluoro 2 Methoxy Phenoxy Ethylamine

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

A DFT analysis of 2-(5-fluoro-2-methoxy-phenoxy)ethylamine would elucidate its electronic characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would be distributed across the aromatic system. The fluorine atom, being highly electronegative, would influence the charge distribution across the molecule, creating localized regions of positive and negative electrostatic potential. This charge distribution is crucial for understanding intermolecular interactions.

A hypothetical table of calculated electronic properties is presented below to illustrate the type of data that would be generated from a DFT study.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric charge distribution, influencing solubility and intermolecular forces. |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding within this compound. It would quantify the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals, revealing hyperconjugative and steric interactions that contribute to the molecule's stability.

The Quantum Theory of Atoms in Molecules (QTAIM) would complement this by analyzing the topology of the electron density to characterize the nature of atomic interactions. This analysis can distinguish between covalent and ionic bonds and identify weaker non-covalent interactions that are crucial for understanding the molecule's conformational preferences and its interactions with other molecules.

Spectroscopic Property Prediction (e.g., IR, NMR chemical shifts)

DFT calculations are a powerful tool for predicting spectroscopic properties. The theoretical infrared (IR) spectrum can be calculated by analyzing the vibrational frequencies of the molecule. This would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as the C-F, C-O, N-H, and aromatic C-H bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F can be predicted. These theoretical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecule's structure. For instance, the ¹⁹F NMR chemical shift would be particularly sensitive to the electronic environment around the fluorine atom.

A hypothetical table of predicted vs. experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Peak (C-F stretch) | 1250 cm⁻¹ | 1245 cm⁻¹ |

| ¹H NMR (CH₂-N) | 3.1 ppm | 3.0 ppm |

| ¹³C NMR (C-F) | 158 ppm | 157 ppm |

| ¹⁹F NMR | -118 ppm | -119 ppm |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethylamine (B1201723) side chain in this compound allows for multiple conformations. A conformational analysis, typically performed using DFT or other computational methods, would identify the most stable low-energy conformers. This involves rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule dictates its biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While specific molecular dynamics (MD) simulations for this compound have not been published, this technique would be instrumental in understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. For example, an MD simulation in water would reveal how water molecules arrange themselves around the solute and the stability of hydrogen bonds.

Ligand-Macromolecule Interaction Modeling (e.g., Protein Docking, Molecular Mechanics) for understanding chemical binding

To understand the potential biological activity of this compound, ligand-macromolecule interaction modeling would be employed. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This can help identify potential biological targets and understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following docking, molecular mechanics calculations can be used to refine the binding pose and estimate the binding affinity. This information is critical in the early stages of drug discovery for predicting the potency of a potential drug candidate.

Structure Activity Relationship Sar Studies in the Context of Chemical Design and Biological Interaction

Design Principles for Modulating Chemical Reactivity and Selectivity

The design of biologically active molecules requires a nuanced understanding of how structural modifications can modulate chemical reactivity and selectivity for a specific target. A primary goal is to enhance the desired therapeutic activity while minimizing off-target effects. This is achieved by altering the molecule's steric, electronic, and hydrophobic properties to optimize its interaction with the target's binding site.

Key design principles include:

Isosteric and Bioisosteric Replacements: The substitution of atoms or groups with other groups that have similar physical or chemical properties. For example, the fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group. While similar in size to hydrogen, fluorine's high electronegativity can significantly alter local electronic properties, influencing pKa, metabolic stability, and binding interactions. researchgate.net

Conformational Constraint: Introducing rigid elements, such as rings or double bonds, into a flexible molecule can lock it into a specific, biologically active conformation. This can increase binding affinity by reducing the entropic penalty of binding and improve selectivity by favoring a shape that is complementary only to the desired target.

Pharmacophore Elucidation: Identifying the essential functional groups and their spatial arrangement required for biological activity. Once the pharmacophore is known, the scaffold can be modified to hold these groups in the optimal orientation for target interaction, a process that guides the design of new analogs with improved properties. mdpi.com

Modulation of Physicochemical Properties: Fine-tuning properties like lipophilicity (logP), pKa, and hydrogen bonding capacity is crucial. For instance, in the design of selective estrogen receptor modulators (SERMs), modulating the molecule's redox activity can enhance chemopreventive mechanisms by inducing cytoprotective enzymes. nih.gov This principle of tuning electronic properties to control biological response is broadly applicable.

These principles guide the rational design of compounds like 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, where the phenoxyethylamine scaffold is decorated with specific substituents—a methoxy (B1213986) group and a fluorine atom—to modulate its biological profile.

SAR of Phenoxyethylamine Scaffold Modifications on Binding Affinity to Molecular Targets

The phenoxyethylamine scaffold is a common motif in compounds targeting a variety of receptors and enzymes. SAR studies have revealed how modifications to this core structure influence binding affinity.

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of affinity and selectivity.

Halogen and Alkyl Groups: In a series of phenethylamine (B48288) derivatives targeting the 5-HT₂A receptor, the presence of an alkyl or halogen group at the para-position of the phenyl ring generally maintained or enhanced binding affinity. nih.gov

Alkoxy and Nitro Groups: Conversely, placing an alkoxy or nitro group at the same para-position tended to decrease binding affinity for the 5-HT₂A receptor. nih.gov

Van der Waals Volume: For phenethylamine analogues binding to monoamine oxidase A (MAO A), increasing the van der Waals volume of the para-substituent was shown to increase the binding affinity of the deprotonated amine form. nih.gov However, this was also correlated with a decrease in the rate of enzyme reduction. nih.gov

Modifications to the Ethylamine (B1201723) Side Chain: Alterations to the ethylamine linker can also have a profound impact on biological activity.

Chain Length: Studies on phenethylamine analogues interacting with MAO A showed that extending the alkyl side chain from two carbons (phenethylamine) to three (3-phenylpropylamine) resulted in a 75-fold increase in binding affinity, although the rate of oxidation was slower. nih.gov Further extension to a four-carbon chain (4-phenylbutylamine) abolished substrate activity, but the compound remained a good competitive inhibitor. nih.gov

These findings illustrate the sensitivity of molecular targets to the structural features of the phenoxyethylamine scaffold. The specific combination of a fluorine atom at the meta-position (position 5) and a methoxy group at the ortho-position (position 2) in this compound represents a deliberate choice to balance electronic and steric factors to achieve a desired binding profile.

| Scaffold Modification | Target | Effect on Binding Affinity | Reference |

|---|---|---|---|

| Para-alkyl or Para-halogen group on phenyl ring | 5-HT₂A Receptor | Affinity maintained or increased | nih.gov |

| Para-alkoxy or Para-nitro group on phenyl ring | 5-HT₂A Receptor | Affinity decreased | nih.gov |

| Increased van der Waals volume of para-substituent | Monoamine Oxidase A (MAO A) | Affinity increased | nih.gov |

| Ethylamine chain extended to propyl | Monoamine Oxidase A (MAO A) | Affinity increased significantly (75-fold) | nih.gov |

| Ethylamine chain extended to butyl | Monoamine Oxidase A (MAO A) | Lost substrate activity, but remained a competitive inhibitor | nih.gov |

Influence of Fluorine Substitution on Molecular Recognition and Interaction Profiles

The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. researchgate.net The fluorine atom in this compound is expected to significantly influence its molecular recognition by biological targets.

Electronic Effects: Fluorine is the most electronegative element, and its presence creates a strong C-F dipole. This has several consequences:

Altered Acidity/Basicity: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby acidic protons or basic amines, which can affect the ionization state of the molecule at physiological pH and influence its binding to target proteins. researchgate.net

Enhanced Electron Affinity: Site-specific fluorination of a phenoxy ring increases its electron affinity (EA). worktribe.com Studies on fluorinated phenoxy radicals show that the change in EA is largely additive per fluorine atom. Fluorination at the meta-position (as in the target compound) has a more stabilizing effect on the corresponding phenolate (B1203915) anion than substitution at the ortho-position. worktribe.com This altered electronic profile can impact charge-transfer interactions and reactivity.

Binding Interactions: The C-F bond, while generally considered non-polarizable and a weak hydrogen bond acceptor, can participate in favorable protein-ligand interactions.

Dipolar and Quadrupolar Interactions: The polar C-F bond can engage in advantageous dipolar interactions within a binding pocket, often with hydrophobic residues, leading to enhanced affinity. nih.govnih.gov

Orthogonal Multipolar Interactions: Fluorinated aromatic rings can form favorable interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein through orthogonal π-stacking, where the electron-poor fluorinated ring is positioned perpendicularly to the electron-rich ring of the amino acid.

Substrate Selectivity: The molecular recognition of fluorine can be a key determinant of substrate selectivity. In the fluoroacetyl-CoA thioesterase FlK, selectivity for its fluorinated substrate relies not only on the enhanced polarization from the fluorine atom but also on the specific recognition of the fluoromethyl group during the enzymatic reaction. nih.gov This highlights that enzymes can evolve to specifically recognize and leverage the unique properties of fluorine.

The placement of fluorine can be critical. Studies on fluorinated benzenesulfonamide (B165840) inhibitors of carbonic anhydrase II revealed that a fluorine atom in the meta position was preferred for binding to a hydrophobic pocket over one in the ortho position. nih.gov This underscores the importance of the positional context of fluorination in dictating molecular interactions.

| Property/Interaction | Effect of Fluorine | Reference |

|---|---|---|

| pKa of nearby functional groups | Generally lowered due to inductive electron withdrawal | researchgate.net |

| Electron Affinity (EA) of Phenoxy Ring | Increased; effect is position-dependent (meta > ortho) | worktribe.com |

| Binding Pocket Interactions | Can participate in favorable charge-dipole and multipolar interactions | nih.govnih.gov |

| Substrate Selectivity | Can be a key determinant, enabling enzymes to discriminate between fluorinated and non-fluorinated analogues | nih.gov |

| Metabolic Stability | C-F bond is very strong, often blocking sites of oxidative metabolism | researchgate.net |

Stereochemical Effects on Biological Interactions of Chiral Phenoxyethylamine Analogues

Chirality is a fundamental property of biological systems, as proteins, nucleic acids, and other macromolecules are chiral. Consequently, the stereochemistry of a small molecule drug can have a profound impact on its biological activity, a phenomenon known as stereoselectivity. nih.gov Although this compound itself is not chiral, many of its analogues, particularly those with substitutions on the ethylamine side chain, can be.

Differential Binding of Enantiomers: Enantiomers (non-superimposable mirror images) of a chiral molecule can interact differently with a chiral biological target, such as a receptor or enzyme active site. This is because the formation of the drug-target complex creates diastereomeric interactions, which have different energy levels. nih.gov This can lead to significant differences in:

Binding Affinity: One enantiomer (the eutomer) may fit much more snugly into the binding site and form more favorable interactions than the other (the distomer), resulting in a higher binding affinity and greater potency.

Pharmacological Activity: In some cases, one enantiomer may be a potent agonist while the other is an antagonist or is completely inactive.

Metabolism and Transport: Stereochemistry can also affect pharmacokinetics. Enzymes responsible for metabolism and protein transporters can exhibit stereospecificity, leading to different rates of clearance and distribution for each enantiomer. nih.gov

For example, in a study of nature-inspired 3-Br-acivicin isomers, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.gov This was attributed to stereoselective uptake by an L-amino acid transport system, demonstrating that biological effects can be dictated by stereospecific interactions even before the molecule reaches its ultimate target. nih.gov Therefore, should the phenoxyethylamine scaffold be modified to create a chiral center, it would be essential to synthesize and evaluate each enantiomer separately to fully characterize the SAR and identify the more active and selective isomer.

Advanced Analytical Method Development for Research and Quality Control

Chromatographic Methodologies for Purity and Quantitative Analysis of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine in Research Samples

Chromatographic techniques are paramount for the separation, identification, and quantification of this compound and its potential impurities. The selection of a specific chromatographic method is contingent on the physicochemical properties of the analyte and the objectives of the analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for the purity determination and quantitative analysis of moderately polar compounds like this compound. The development of a stability-indicating RP-HPLC method is essential for separating the main compound from its potential process-related impurities and degradation products.

A typical RP-HPLC method for this compound would utilize a C18 column, which provides a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of the basic ethylamine (B1201723) moiety. An acidic pH is generally preferred to ensure the amine is in its protonated, more water-soluble form, leading to better chromatographic performance.

Method Validation: A developed RP-HPLC method must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines. This validation process ensures that the method is suitable for its intended purpose and includes the assessment of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Hypothetical RP-HPLC Method Parameters:

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 adjusted with orthophosphoric acid) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5.8 min |

Hypothetical Validation Summary:

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | < 1.0% | ≤ 2.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

Chiral HPLC for Enantiomeric Purity Determination

As this compound possesses a chiral center, the determination of its enantiomeric purity is critical, especially in pharmaceutical research where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying enantiomers.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral amines. The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution.

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Proposed Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Expected Retention Times | R-enantiomer: ~ 8.2 min, S-enantiomer: ~ 9.5 min |

Gas Chromatography (GC) and GC-MS for Volatile Impurities or Derivatized Compounds

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a relatively high boiling point and a polar amine group, direct GC analysis can be challenging due to potential peak tailing and thermal degradation. Therefore, derivatization is often employed to improve its volatility and chromatographic behavior.

A common derivatization approach for primary amines is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), to form a more volatile and less polar amide derivative. The use of a mass spectrometer (MS) as a detector (GC-MS) provides high sensitivity and structural information, which is invaluable for the identification of unknown impurities. GC is particularly useful for detecting and quantifying residual solvents and low molecular weight starting materials from the synthesis process.

Hypothetical GC-MS Method for Derivatized Compound:

| Parameter | Proposed Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) in ethyl acetate |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantitative analysis of this compound in bulk form or in simple solutions, provided that no interfering substances absorb at the same wavelength. The presence of the substituted phenoxy ring results in a characteristic UV absorption spectrum.

The wavelength of maximum absorbance (λmax) for this compound is expected to be in the range of 220-230 nm and around 270-280 nm, which is typical for substituted benzene (B151609) rings. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Spectrofluorimetry could potentially offer higher sensitivity and selectivity if the compound is naturally fluorescent or can be derivatized with a fluorescent tag. The methoxyphenoxy moiety may confer some native fluorescence, which could be exploited for quantitative analysis.

Hypothetical UV Spectrophotometric Data:

| Parameter | Value |

| Solvent | Methanol (B129727) or 0.1 M HCl |

| λmax 1 | ~ 225 nm |

| λmax 2 | ~ 275 nm |

| Molar Absorptivity (ε) at λmax 2 | ~ 2500 L·mol⁻¹·cm⁻¹ |

Characterization and Quantification of Related Substances and Degradation Products in Research Batches

The identification and control of impurities are critical for ensuring the quality and safety of any chemical compound intended for research, particularly in a pharmaceutical context. Forced degradation studies are performed to intentionally degrade the compound under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

The stressed samples are then analyzed using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and characterize the degradation products. The fragmentation patterns observed in the mass spectra provide valuable information about the structures of these impurities.

Potential Degradation Pathways and Related Substances:

Based on the structure of this compound, potential degradation pathways could include:

Oxidation: The ethylamine side chain could be susceptible to oxidation.

Hydrolysis: The ether linkage could potentially be cleaved under harsh acidic or basic conditions.

Dehalogenation: The fluorine atom might be displaced under certain conditions.

Potential process-related impurities could arise from the starting materials or by-products of the synthesis. For example, impurities related to the synthesis of the phenoxy ether linkage or the introduction of the ethylamine side chain could be present.

Hypothetical Table of Related Substances:

| Impurity | Potential Structure | Origin |

| Impurity A | 5-Fluoro-2-methoxyphenol (B1362261) | Starting material |

| Impurity B | 2-(5-Fluoro-2-methoxy-phenoxy)acetic acid | Oxidation product |

| Impurity C | Dimeric impurity | Side reaction in synthesis |

The quantification of these impurities is typically performed using the validated RP-HPLC method, with their concentrations expressed as a percentage of the main compound.

Chemical Biology and Mechanistic Understanding of Molecular Interactions

Investigation of Binding Mechanisms with Isolated Receptors or Enzymes

The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes. Research on analogous compounds has established that the nature and position of substituents on the phenoxy ring, as well as modifications to the ethylamine (B1201723) side chain, critically influence binding affinity and selectivity.

For instance, studies on phenoxyethylamine derivatives have identified potent and selective antagonists for the human α1D adrenoceptor. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers have optimized the substituents to enhance binding affinity and selectivity over other α1-adrenoceptor subtypes (α1A and α1B). nih.gov Similarly, derivatives of 2,5-dimethoxyphenethylamine have been extensively studied for their interaction with serotonergic receptors, particularly the 5-HT2A and 5-HT2C receptors. frontiersin.org These studies reveal that modifications to the alkoxy substituents on the phenyl ring can modulate binding preference and affinity for different receptor subtypes. frontiersin.org

The binding mechanisms of these compounds are typically investigated by expressing the target receptor or enzyme in a suitable cell line (e.g., HEK-293 cells) and then performing competitive binding assays with a known radiolabeled ligand. biomolther.org The ability of the test compound, such as a derivative of 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, to displace the radioligand provides a measure of its binding affinity (Ki or IC50 value).

Table 1: Representative Binding Affinities of Phenethylamine (B48288) Derivatives at Serotonin (B10506) Receptors (Note: This table is illustrative of the data generated for this class of compounds, not for this compound specifically)

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | 5-HT2A | 8 |

| 2,5-Dimethoxy-4-bromophenethylamine (2C-B) | 5-HT2A | 10 |

| 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) | 5-HT2A | 12 |

| 2,5-Dimethoxy-4-propylphenethylamine (2C-P) | 5-HT2A | 6 |

Data adapted from studies on 2,5-dimethoxyphenethylamines.

Elucidation of Molecular Pathways Modulated by Phenoxyethylamine Compounds at the Biochemical Level

Once a binding interaction is confirmed, the next step is to elucidate the downstream molecular pathways affected by the compound. For phenoxyethylamine derivatives that bind to GPCRs, this often involves measuring the modulation of second messenger systems. For example, agonists at the 5-HT2A receptor, a Gq-coupled receptor, are known to activate the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Biochemical assays to study these pathways include calcium imaging with fluorescent dyes (e.g., Fura-2) to measure changes in intracellular calcium concentrations upon compound stimulation. Another common technique is to quantify the accumulation of inositol phosphates in the presence of the compound. For compounds targeting other receptor types, such as the α1D adrenoceptor, similar assays measuring second messenger production (e.g., cAMP levels for Gs or Gi-coupled receptors) are employed to determine the functional activity of the ligand (agonist, antagonist, or inverse agonist). nih.gov

Cell-Free Biochemical Assays for Evaluating Compound Activity

Cell-free assays are crucial for understanding the direct interaction between a compound and its molecular target without the complexity of a cellular environment. These assays are particularly useful for studying enzymes. For example, phenoxyacetamide analogues, which are structurally related to phenoxyethylamines, have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.gov

In a typical enzyme kinetics assay, the purified enzyme is incubated with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured, often spectrophotometrically or fluorometrically. From this data, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined, along with the inhibitor's potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive).

Ligand displacement assays are another form of cell-free evaluation, primarily used for receptors. In this setup, membranes from cells overexpressing the target receptor are incubated with a radiolabeled ligand and the unlabeled test compound. The effectiveness of the test compound in displacing the radioligand from the receptor provides a direct measure of its binding affinity. biomolther.org

Table 2: Example of Enzyme Inhibition Data for Phenoxyacetamide Analogues (Note: This table illustrates the type of data obtained from cell-free assays for related compound classes.)

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |

| 2-(4-Methoxyphenoxy)acetamide | MAO-A | 0.08 | 245 |

| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | MAO-A | 0.018 | - |

| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | MAO-B | 0.07 | - |

Data derived from studies on phenoxyacetamide analogues as MAO inhibitors. nih.gov

Radioligand Binding Studies for Receptor Characterization with Phenoxyethylamine Probes

Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions. biomolther.org To study a novel compound like this compound, a tritiated ([³H]) or iodinated ([¹²⁵I]) version of the compound could be synthesized. This radiolabeled probe would allow for direct measurement of its binding to target receptors in tissue homogenates or cell membranes.

Saturation binding experiments, where increasing concentrations of the radioligand are incubated with the receptor preparation, are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. Competition binding assays, where a fixed concentration of the radioligand is competed with varying concentrations of unlabeled compounds, are used to determine the binding affinities (Ki) of other ligands for the same receptor. These studies are fundamental to understanding the pharmacology of phenoxyethylamine derivatives and their interaction with their molecular targets. biomolther.org

Design and Synthesis of Chemical Probes for Target Identification

To identify the specific cellular targets of a bioactive compound, chemical probes are designed and synthesized. These probes are typically analogues of the parent compound that incorporate a reactive group (for covalent labeling) or a reporter tag (like a fluorescent dye or biotin). For a compound like this compound, a chemical probe could be created by introducing an azide (B81097) or alkyne group for "click chemistry" ligation, or a photo-reactive group like a diazirine for photo-affinity labeling.

These probes are incubated with cells or cell lysates. Upon activation (e.g., by UV light for photo-affinity labels), the probe covalently binds to its protein targets. The reporter tag is then used to isolate and identify the labeled proteins, often using techniques like affinity chromatography followed by mass spectrometry-based proteomics. This approach allows for the unbiased identification of the molecular targets of a novel compound within the complex cellular proteome, providing critical insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine, and how do reaction conditions influence yield and purity?

- Answer: Synthesis typically involves reductive amination of 5-fluoro-2-methoxy-phenoxyacetaldehyde using sodium cyanoborohydride or catalytic hydrogenation. Solvent choice (e.g., ethanol or methanol) and pH (maintained at 6-7) are critical to minimize side reactions. For example, ethanol under reflux improves solubility of intermediates, while controlled pH prevents over-reduction to ethanol derivatives . Purity can be enhanced via column chromatography using silica gel and a gradient of ethyl acetate/hexane, followed by recrystallization in diethyl ether .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Answer:

- NMR: H NMR (DMSO-d6) shows characteristic signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH), and δ 2.7–3.1 ppm (ethylamine -CH-NH). F NMR confirms fluorine presence at δ -115 to -120 ppm .

- MS: High-resolution ESI-MS provides molecular ion [M+H] at m/z 214.1 (calculated for CHFNO) .

- HPLC: Reverse-phase C18 column with UV detection at 254 nm assesses purity (>98%) using acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. What are the key considerations when designing experiments to study the interaction of this compound with neurotransmitter receptors, and how can contradictory data from such studies be resolved?

- Answer:

- Receptor Binding Assays: Use radiolabeled ligands (e.g., H-spiperone for dopamine receptors) in competitive binding studies. Ensure tissue homogenates (e.g., rat striatum) are fresh to preserve receptor integrity. Contradictions in IC values may arise from differences in membrane preparation or endogenous neurotransmitter levels .

- Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing human serotonin (5-HT) receptors. Normalize data to positive controls (e.g., serotonin) and account for batch-to-batch variability in cell lines .

- Data Resolution: Apply statistical tools like ANOVA with post-hoc Tukey tests to compare datasets. Validate findings using orthogonal methods (e.g., electrophysiology for ion channel-coupled receptors) .

Q. How does the substitution pattern (e.g., fluoro vs. chloro, methoxy position) on the phenyl ring influence the biological activity and chemical reactivity of this compound compared to its analogs?

- Answer:

- Fluoro Substitution: The electron-withdrawing -F group at the 5-position enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with 5-chloro analogs show ~20% higher half-life in hepatocyte assays .

- Methoxy Position: Ortho-methoxy (2-position) increases steric hindrance, reducing off-target binding to α-adrenergic receptors compared to para-substituted analogs. For example, binding affinity (K) for α-adrenoceptors drops from 450 nM (para) to 1200 nM (ortho) .

- Reactivity: The fluoro-methoxy combination increases electrophilicity at the para position, facilitating nucleophilic aromatic substitution in derivatization reactions (e.g., Suzuki coupling for biaryl analogs) .

Q. What methodological approaches are employed to investigate the metabolic stability of this compound in in vitro models, and what are the common pitfalls in interpreting such data?

- Answer:

- Hepatocyte Incubations: Incubate compound (10 μM) with pooled human hepatocytes (1 million cells/mL) in Krebs-Henseleit buffer. Sample at 0, 15, 30, 60, 120 min and quantify via LC-MS/MS. Use verapamil as a positive control for CYP3A4 activity .

- Microsomal Stability: Assess CYP450-mediated metabolism using liver microsomes (0.5 mg/mL) with NADPH cofactor. Calculate intrinsic clearance (Cl) and extrapolate to hepatic clearance. Pitfalls include neglecting non-CYP enzymes (e.g., flavin monooxygenases) and species differences (rat vs. human microsomes) .

- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) or potassium cyanide (KCN) identify electrophilic intermediates. False positives may arise from GSH adducts forming non-enzymatically at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.